Unique Biaryl Regiochemistry Creates a Pharmacophoric Fingerprint Distinct from Furan-2-yl and Thiophene-3-yl Congeners
Compound 2380063-44-3 features a furan-3-yl substituent at the 4-position of the thiophene ring. This specific regiochemistry distinguishes it from the furan-2-yl analog (CAS 2379994-70-2) and the thiophene-3-yl/furan-2-yl analog (CAS 2034340-62-8). In the endothelin receptor patent series, the position of attachment and the identity of the heterocycle directly govern the ET-A/ET-B selectivity ratio; for example, 4-halo-substituted isoxazole sulfonamides exhibited greater potency than the corresponding alkyl-substituted compounds [1]. While direct comparative pharmacological data for this specific compound against its regioisomers are absent in the public domain, the established SAR framework provides a strong class-level inference that this regiochemical signature will yield a distinct selectivity profile .
| Evidence Dimension | Regiochemistry of furan-thiophene biaryl system |
|---|---|
| Target Compound Data | Furan-3-yl attached at thiophene 4-position |
| Comparator Or Baseline | Furan-2-yl at thiophene 4-position (CAS 2379994-70-2); thiophene-3-yl/furan-2-yl (CAS 2034340-62-8) |
| Quantified Difference | No direct quantitative pharmacological comparison available; structural difference is regiochemical |
| Conditions | Structural comparison by SMILES and InChI Key analysis; pharmacological SAR inferred from endothelin receptor patent family |
Why This Matters
Research groups pursuing a specific ET receptor subtype selectivity profile must control for biaryl regiochemistry; substitution with a regioisomer may redirect binding preference from ET-A to ET-B according to patent SAR.
- [1] Chan, M. F., Raju, B. G., Kois, A., Verner, E. J., Wu, C., Castillo, R. S., Yalamoori, V., Balaji, V. N., & Ramnarayan, K. (1996). Sulfonamides and derivatives thereof that modulate the activity of endothelin. U.S. Patent No. 5,571,821. Column 2, lines 45–67. View Source
